molecular formula C26H23N3OS2 B11313087 N-benzyl-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11313087
M. Wt: 457.6 g/mol
InChI Key: SIDZKTHQSHFIBZ-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of benzyl, methylphenyl, and phenylsulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions using thiol reagents.

    Benzylation and Methylphenylation: The benzyl and methylphenyl groups are added through Friedel-Crafts alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate certain steps of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted pyrimidines.

Scientific Research Applications

N-BENZYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: is similar to other pyrimidine derivatives with sulfanyl groups, such as:

Uniqueness

The uniqueness of N-BENZYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C26H23N3OS2

Molecular Weight

457.6 g/mol

IUPAC Name

N-benzyl-2-[(2-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H23N3OS2/c1-19-10-8-9-13-21(19)18-31-26-28-17-23(32-22-14-6-3-7-15-22)24(29-26)25(30)27-16-20-11-4-2-5-12-20/h2-15,17H,16,18H2,1H3,(H,27,30)

InChI Key

SIDZKTHQSHFIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NCC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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